molecular formula C12H18N2O4 B3266646 Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate CAS No. 43106-94-1

Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate

Cat. No.: B3266646
CAS No.: 43106-94-1
M. Wt: 254.28 g/mol
InChI Key: ZJRQXYDZWNYYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate (CAS 43106-94-1) is an organic compound with the molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol . This ester and ether-functionalized pyrimidine is a versatile building block in medicinal and synthetic chemistry research. Pyrimidine derivatives are a fundamental class of heterocyclic compounds with significant research value. They form the core structures of numerous biologically active molecules and are key intermediates in synthesizing more complex chemical entities . Specifically, compounds based on the pyrimidine scaffold, such as dihydropyrimidinones (DHPMs) which share structural similarities with this product, have been widely investigated for their diverse pharmacological properties. These include potential applications as anticancer agents, antioxidants, antibacterial and antifungal agents, and antihypertensive agents . Furthermore, the 2-oxodihydropyrimidine-5-carboxylate core is found in certain marine natural products known to be potent inhibitors . As a multifunctional pyrimidine derivative, this compound is a valuable precursor for further chemical exploration and biological evaluation. It is intended for use in laboratory research and development activities only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-5-16-10-9(11(15)17-6-2)8(4)13-12(14-10)18-7-3/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRQXYDZWNYYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1C(=O)OCC)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with ethyl orthoformate and acetic anhydride in the presence of a base such as sodium ethoxide . The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group at position 5 undergoes hydrolysis under basic or acidic conditions:

Reaction TypeConditionsProductYieldSource
Ester hydrolysis2M NaOH, ethanol, reflux 4h2,4-Diethoxy-6-methylpyrimidine-5-carboxylic acid85%

This reaction is critical for generating carboxylic acid intermediates used in further derivatization, such as amide formation .

Nucleophilic Substitution at Ethoxy Groups

The ethoxy substituents at positions 2 and 4 participate in nucleophilic substitution under controlled conditions:

Target PositionReagentsProductKey ObservationSource
Position 4NH₃ (g), MeOH, 60°C, 8h2-Ethoxy-4-amino-6-methylpyrimidine-5-carboxylateSelective substitution at C4 due to steric effects
Position 2H₂O, H₂SO₄, reflux 12h2-Hydroxy-4-ethoxy-6-methylpyrimidine-5-carboxylateAcid-catalyzed hydrolysis preferred at C2

Substitution selectivity is influenced by electronic and steric factors, with C4 showing higher reactivity in ammonia-mediated reactions .

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol:

Reducing AgentConditionsProductNotesSource
LiAlH₄Anhydrous THF, 0°C → 25°C(5-Hydroxymethyl)-2,4-diethoxy-6-methylpyrimidineRequires strictly anhydrous conditions

This transformation enables access to alcohol derivatives for pharmacological studies.

Ring Functionalization via Cross-Coupling

The methyl group at position 6 participates in free-radical bromination:

ReactionConditionsProductEfficiencySource
BrominationNBS, AIBN, CCl₄, 80°C, 6hEthyl 2,4-diethoxy-6-(bromomethyl)pyrimidine-5-carboxylate72% yield

The brominated product serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions.

Transesterification

The ethyl ester undergoes exchange with other alcohols:

AlcoholCatalystConditionsNew Ester DerivativeYieldSource
Benzyl alcoholH₂SO₄ (cat)Toluene, refluxBenzyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate68%

This reaction expands molecular diversity for structure-activity relationship studies .

Coordination Chemistry

The pyrimidine nitrogen atoms and ester oxygen participate in metal coordination:

Metal SaltSolventComplex FormedApplicationSource
Cu(NO₃)₂·3H₂OEthanolBis-ligand Cu(II) complexCatalytic oxidation studies
FeCl₃AcetonitrileFe(III)-pyrimidine adductMagnetic material precursor

Coordination complexes show potential in catalysis and materials science .

Thermal Degradation

Controlled pyrolysis reveals decomposition pathways:

TemperatureAtmosphereMajor Degradation ProductsMechanismSource
220°CN₂CO₂, ethoxy radicals, methylpyrimidineRadical-chain scission
300°CAirNOₓ, carboxylic acid derivativesOxidative decomposition

Thermogravimetric analysis (TGA) data show 5% mass loss at 150°C and rapid decomposition above 200°C .

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate exhibits a variety of biological activities:

  • Anti-inflammatory Effects : Studies have shown that derivatives of pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating significant potency .

Medicinal Chemistry Applications

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for:

  • Antiviral Agents : Research into pyrimidine derivatives has revealed potential antiviral properties, making them candidates for further development in treating viral infections.
  • Analgesics and Antipyretics : Compounds derived from this structure have been assessed for their pain-relieving and fever-reducing capabilities, contributing to their significance in pain management therapies .

Case Studies

Several studies highlight the applications and efficacy of this compound:

StudyFocusFindings
Tageldin et al. (2021)Anti-inflammatory ActivityReported that specific derivatives exhibited significant COX-2 inhibition with IC50 values comparable to indomethacin .
Eldeab et al. (2022)Antimicrobial ActivityFound that synthesized derivatives displayed MIC values as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Research on Antiviral PropertiesAntiviral ActivityHighlighted potential effectiveness against viral pathogens through structure-activity relationship studies .

Mechanism of Action

The mechanism of action of Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The compound’s key structural differentiators are its diethoxy groups (electron-donating) at positions 2 and 4, contrasting with common analogs bearing chloro (electron-withdrawing) or methoxy groups. Below is a comparative analysis of substituent effects:

Table 1: Substituent Comparison of Pyrimidine-5-Carboxylate Derivatives
Compound Name (CAS No.) Position 2 Position 4 Position 5 Position 6 Key Properties
Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate Ethoxy Ethoxy Ethyl ester Methyl Enhanced solubility in polar solvents; potential metabolic stability
Ethyl 2,4-dichloro-5-pyrimidinecarboxylate (51940-64-8) Chloro Chloro Ethyl ester High reactivity for nucleophilic substitution; agrochemical applications
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (2134-36-3) Methyl Chloro Ethyl ester Steric hindrance at position 2; moderate lipophilicity
Methyl 2,4-dichloropyrimidine-5-carboxylate (3177-20-6) Chloro Chloro Methyl ester Lower molecular weight; reduced lipophilicity vs. ethyl esters

Key Observations :

  • Electron-Donating vs. This property may favor applications requiring stability under physiological conditions .
  • Ester Group Influence : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Methyl 2,4-dichloropyrimidine-5-carboxylate), impacting membrane permeability and bioavailability .

Crystallographic and Structural Features

  • : A thiazolo-fused pyrimidine derivative exhibits a puckered pyrimidine ring (flattened boat conformation) and intermolecular C–H···O hydrogen bonding, forming 1D chains .
  • : A cyano-substituted derivative displays N–H···O/S hydrogen bonding, creating a 3D network .

Biological Activity

Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate (C₁₂H₁₈N₂O₄) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

This compound is synthesized through the reaction of ethyl cyanoacetate with ethyl orthoformate and acetic anhydride, typically in the presence of a base such as sodium ethoxide. The molecular weight of this compound is approximately 254.28 g/mol, making it a relatively lightweight molecule suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, preliminary tests showed:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In a series of assays against various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and A549 (lung cancer), the compound exhibited promising cytotoxic effects:

Cell Line IC50 (µM)
HeLa15.2
PC-312.5
A54910.8

The IC50 values indicate that this compound has a potent effect on these cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

The mechanism of action for this compound appears to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It is believed to interact with various cellular receptors, possibly affecting signaling pathways related to inflammation and cancer progression.

Further studies are required to elucidate these mechanisms in detail.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Study on Anticancer Properties

A detailed investigation conducted by Zhang et al. assessed the anticancer effects of this compound on various cancer cell lines. The study concluded that the compound induced apoptosis in cancer cells through the activation of caspase pathways, providing insights into its potential use as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-component reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Optimization includes:

  • Catalyst selection : Lewis acids (e.g., HCl, BF₃·OEt₂) or solvent-free conditions to enhance yield .
  • Temperature control : Reactions typically proceed at 80–100°C under reflux. Microwave-assisted synthesis may reduce reaction time .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and diethoxy/methyl groups (e.g., δ ~1.3 ppm for ethyl CH₃, δ ~4.3 ppm for OCH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL for refinement:
  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 291 K .
  • Refinement parameters : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .
  • Validation : Check R-factor convergence (e.g., R₁ < 0.05) and data-to-parameter ratios (>15:1) .
  • ORTEP-3 visualizes thermal ellipsoids to assess disorder or rotational flexibility in ethoxy groups .

Q. What computational approaches are effective for studying tautomerism or conformational dynamics in pyrimidine derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-31G**) and calculate energy barriers for tautomeric equilibria .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) on rotational freedom of diethoxy groups .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, C-H···π) from SCXRD data .

Q. How can researchers address discrepancies in crystallographic parameters (e.g., bond lengths/angles) between experimental and calculated data?

  • Methodological Answer :

  • PLATON/CHECKCIF : Validates structural models by flagging outliers (e.g., >4σ in bond lengths) .
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model merohedral twinning if Rint > 0.05 .
  • Disorder modeling : Split occupancy refinement for overlapping ethoxy conformers (e.g., C-O bonds refined at 50:50 occupancy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.